molecular formula C8H13NOSi B2575230 3-(Trimethylsilyl)pyridin-2-ol CAS No. 17379-48-5

3-(Trimethylsilyl)pyridin-2-ol

Cat. No. B2575230
CAS RN: 17379-48-5
M. Wt: 167.283
InChI Key: CVDXZLSEGNNOIC-UHFFFAOYSA-N
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Description

“3-(Trimethylsilyl)pyridin-2-ol” is a chemical compound that contains a pyridin-2-ol group and a trimethylsilyl group . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . This structural group is characterized by chemical inertness and a large molecular volume .


Synthesis Analysis

The synthesis of compounds similar to “this compound” often involves the use of trimethylsilylating agents such as trimethylsilyl chloride and bis(trimethylsilyl)acetamide . For example, the reaction of CoCl2 with lithium 4-methyl-N-(trimethylsilyl) pyridine-2-amide yielded a binuclear, homoleptic Co(II) aminopyridinate complex .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C8H13NSi . The 3D structure of the compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis .

Scientific Research Applications

Mass Spectrometry of Derivatives

  • The mass spectra of pyridine-2-, -3-, and -4-amidoxime and their O-trimethylsilyl derivatives, including deuterated derivatives, have been studied, providing valuable insights into the fragmentation pathways of these compounds (Pearse & Jacobsson, 1980).

Organic Light-Emitting Diodes (OLEDs)

  • Homoleptic Ir(III) complexes based on 2-phenyl-5-(trimethylsilyl)pyridine as cyclometalated ligands have been synthesized for highly efficient green phosphorescent OLEDs. These complexes exhibit superior electroluminescent wavelengths and efficiency, demonstrating the utility of trimethylsilyl-substituted pyridines in advanced materials applications (Kim et al., 2018).

Catalysis and Organic Synthesis

  • Group 3 metal triamido complexes, particularly those of yttrium and gadolinium, catalyze the ortho-C-H bond addition of pyridine derivatives into the C═N double bond of nonactivated imines, forming aminomethylated products. This highlights the role of trimethylsilyl-substituted pyridines in facilitating important organic transformations (Nagae et al., 2015).

Molecular Structure Studies

  • The synthesis and molecular structures of various 2-trimethylsilyl-substituted pyridines have been investigated. This includes studies on the bending of substituents towards nitrogen heteroatoms, providing valuable insights into the structural properties of these compounds (Riedmiller et al., 1999).

Synthetic Methodologies

  • A one-pot synthesis method for 3-(pyridin-2-yl)-2,3-dihydroazetes has been developed, utilizing Rh2(esp)2-catalyzed reaction of diazoesters with trimethylsilyl-protected 2-(pyridin-2-yl)-2H-azirines. This showcases the protective role of trimethylsilyl groups in complex organic syntheses (Koronatov et al., 2019).

Mechanism of Action

Mode of Action

It is known that pyridin-2-ol, a related compound, can act as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms . It is possible that 3-(Trimethylsilyl)pyridin-2-ol may exhibit similar reactivity.

Result of Action

. This suggests that this compound may have similar effects.

properties

IUPAC Name

3-trimethylsilyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOSi/c1-11(2,3)7-5-4-6-9-8(7)10/h4-6H,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDXZLSEGNNOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=CNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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